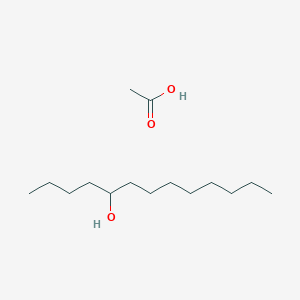
Acetic acid--tridecan-5-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–tridecan-5-ol (1/1) is a chemical compound formed by the combination of acetic acid and tridecan-5-ol in a 1:1 ratio. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Tridecan-5-ol is a long-chain fatty alcohol with the formula C₁₃H₂₈O. The combination of these two compounds results in a unique ester that has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–tridecan-5-ol (1/1) typically involves an esterification reaction. This reaction occurs between acetic acid and tridecan-5-ol in the presence of a catalyst, usually a strong acid like sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
CH3COOH+C13H28OH→CH3COOC13H27+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid–tridecan-5-ol (1/1) involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or other suitable catalysts. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The ester product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–tridecan-5-ol (1/1) can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and tridecan-5-ol in the presence of water and an acid or base catalyst.
Oxidation: The alcohol group in tridecan-5-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Acetic acid and tridecan-5-ol.
Oxidation: Tridecanal or tridecanoic acid.
Reduction: Tridecan-5-ol and acetic acid.
Scientific Research Applications
Acetic acid–tridecan-5-ol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of acetic acid–tridecan-5-ol (1/1) depends on its specific application. In antimicrobial studies, the compound may disrupt microbial cell membranes, leading to cell lysis and death. In drug delivery systems, the ester may act as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites in the body.
Comparison with Similar Compounds
Similar Compounds
Acetic acid–tridecan-1-ol (1/1): Similar ester formed with tridecan-1-ol instead of tridecan-5-ol.
Acetic acid–dodecan-5-ol (1/1): Ester formed with a shorter chain alcohol.
Acetic acid–tetradecan-5-ol (1/1): Ester formed with a longer chain alcohol.
Uniqueness
Acetic acid–tridecan-5-ol (1/1) is unique due to the specific position of the hydroxyl group on the tridecan-5-ol molecule, which can influence its physical and chemical properties. This positional difference can affect the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other similar esters.
Properties
CAS No. |
60826-29-1 |
|---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
acetic acid;tridecan-5-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-7-8-9-10-12-13(14)11-6-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChI Key |
ANTCWLKEHXLVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCC)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















